Cas no 930100-93-9 ((4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline)

930100-93-9 structure
Nome del prodotto:(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 930100-93-9
- SCHEMBL1037842
- 2744-08-3
- NENLYAQPNATJSU-DTWKUNHWSA-N
- EN300-7062650
- J-016764
- CIS-DECAHYDROISOQUINOLINE
- (+/-)-cis-decahydroisoquinoline
- AKOS006238382
- rac-(4aR,8aR)-decahydroisoquinoline
- (4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline
-
- Inchi: 1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9+/m0/s1
- Chiave InChI: NENLYAQPNATJSU-DTWKUNHWSA-N
- Sorrisi: N1CC[C@@H]2CCCC[C@@H]2C1
Proprietà calcolate
- Massa esatta: 139.136099547g/mol
- Massa monoisotopica: 139.136099547g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 10
- Conta legami ruotabili: 0
- Complessità: 111
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 12Ų
- XLogP3: 2.2
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7062650-0.05g |
rac-(4aR,8aR)-decahydroisoquinoline |
930100-93-9 | 95.0% | 0.05g |
$900.0 | 2025-03-12 | |
Enamine | EN300-7062650-1.0g |
rac-(4aR,8aR)-decahydroisoquinoline |
930100-93-9 | 95.0% | 1.0g |
$1070.0 | 2025-03-12 | |
Enamine | EN300-7062650-0.25g |
rac-(4aR,8aR)-decahydroisoquinoline |
930100-93-9 | 95.0% | 0.25g |
$985.0 | 2025-03-12 | |
Enamine | EN300-7062650-0.5g |
rac-(4aR,8aR)-decahydroisoquinoline |
930100-93-9 | 95.0% | 0.5g |
$1027.0 | 2025-03-12 | |
Enamine | EN300-7062650-0.1g |
rac-(4aR,8aR)-decahydroisoquinoline |
930100-93-9 | 95.0% | 0.1g |
$943.0 | 2025-03-12 | |
Enamine | EN300-7062650-10.0g |
rac-(4aR,8aR)-decahydroisoquinoline |
930100-93-9 | 95.0% | 10.0g |
$4606.0 | 2025-03-12 | |
Enamine | EN300-7062650-2.5g |
rac-(4aR,8aR)-decahydroisoquinoline |
930100-93-9 | 95.0% | 2.5g |
$2100.0 | 2025-03-12 | |
Enamine | EN300-7062650-5.0g |
rac-(4aR,8aR)-decahydroisoquinoline |
930100-93-9 | 95.0% | 5.0g |
$3105.0 | 2025-03-12 |
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline Letteratura correlata
-
David L. Musso,Morris J. Clarke,James L. Kelley,G. Evan Boswell,Grace Chen Org. Biomol. Chem. 2003 1 498
-
2. Ring inversion equilibria in 4-chloro-, 4-bromo-, and 4-methoxy-1-alkylpiperidines in a non-polar solventJudith M. Bailey,Harold Booth,Hatif A. R. Y. Al-Shirayda,Mary L. Trimble J. Chem. Soc. Perkin Trans. 2 1984 737
-
3. Conformational equilibria in cis-decahydroisoquinoline and C-methyl derivatives: studies using 13C and 1H magnetic resonance spectroscopyHarold Booth,Judith M. Bailey J. Chem. Soc. Perkin Trans. 2 1979 510
-
4. Synthetic studies on morphine-based analgesics. Intramolecular Diels–Alder approach to 4a-aryldecahydroisoquinolinesSheetal Handa,Keith Jones,Christopher G. Newton J. Chem. Soc. Perkin Trans. 1 1995 1623
-
5. Conformational equilibria due to ring inversion in N-alkyl-cis-decahydroisoquinolinesJudith M. Bailey,Harold Booth,Hatif A. R. Y. Al-Shirayda J. Chem. Soc. Perkin Trans. 2 1984 583
930100-93-9 ((4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline) Prodotti correlati
- 2005984-41-6(5-fluoro-3,3-dimethyl-7-(trifluoromethyl)-2,3-dihydro-1H-indole)
- 886904-97-8(N-(1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-yl)methylacetamide)
- 2680669-50-3(benzyl N-(3-chloro-2-formyl-6-methylphenyl)carbamate)
- 64380-81-0(3-(pyrimidin-2-ylsulfanyl)propan-1-amine)
- 445269-02-3(3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide)
- 65586-74-5(5-Pyrimidinecarboxylic acid, 2-(4-methylphenyl)- (9CI))
- 1782248-87-6(2-amino-1-(5-bromo-2-methoxypyridin-3-yl)ethan-1-ol)
- 1343623-74-4(3-(methoxymethyl)pyridine-2-carboxylic acid)
- 1696955-59-5(5-(hex-1-yn-3-yl)aminopyrazine-2-carboxylic acid)
- 1350738-72-5(2,4-dichloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine)
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
